

Application Notes and Protocols for Recombinant PgAFP Expression in E. coli

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Compound of Interest		
Compound Name:	PgAFP	
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This document provides a detailed protocol for the expression and purification of recombinant Pichia guilliermondii antifungal protein (**PgAFP**) in an Escherichia coli host system. **PgAFP** is a small, cysteine-rich protein with potent antifungal activity, making it a person of interest for therapeutic and agricultural applications. The following protocols are based on established methods for the expression of similar fungal antifungal proteins and other small, cysteine-rich proteins in E. coli.

Data Presentation

Successful expression and purification of recombinant **PgAFP** can be optimized by varying several parameters. The following table summarizes key quantitative data from a typical optimized expression protocol.



Parameter	Optimized Condition	Expected Yield/Purity
Expression Host	E. coli SHuffle® T7 Express	
Expression Vector	pET-23a(+) with C-terminal His6-tag	
Culture Medium	Terrific Broth (TB)	
Induction OD600	0.6 - 0.8	
Inducer (IPTG) Concentration	0.5 mM	
Induction Temperature	20°C	
Induction Time	16-18 hours	
Purification Method	Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC)	>95% purity
Final Protein Yield	1-5 mg/L of culture	

Experimental Protocols Gene Synthesis and Codon Optimization

The amino acid sequence of **PgAFP** should be reverse-translated into a DNA sequence. For optimal expression in E. coli, the gene sequence should be codon-optimized. This process involves replacing rare codons in the native gene with codons that are more frequently used by E. coli, which can significantly enhance translational efficiency. The optimized gene should be synthesized commercially and designed with appropriate restriction sites (e.g., Ndel and Xhol) for cloning into the expression vector. A C-terminal hexa-histidine (His6) tag should be included in the gene design to facilitate purification.

Cloning and Vector Construction

The synthesized, codon-optimized **PgAFP** gene is cloned into a suitable expression vector, such as pET-23a(+). This vector contains a T7 promoter for strong, inducible expression.



- Restriction Digestion: Digest both the pET-23a(+) vector and the synthesized PgAFP gene
 with Ndel and Xhol restriction enzymes.
- Ligation: Ligate the digested PgAFP gene insert into the linearized pET-23a(+) vector using T4 DNA ligase.
- Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli, such as DH5α.
- Selection and Plasmid Purification: Plate the transformed cells on LB agar plates containing ampicillin (100 μg/mL). Select individual colonies, grow them in liquid LB medium with ampicillin, and purify the plasmid DNA using a commercial miniprep kit.
- Verification: Verify the correct insertion of the PgAFP gene by restriction digestion and Sanger sequencing.

Transformation into Expression Host

For the expression of cysteine-rich proteins like **PgAFP**, which require proper disulfide bond formation, an E. coli strain engineered to facilitate this process in the cytoplasm is recommended.

- Transform the verified pET-23a(+)-**PgAFP** plasmid into a competent E. coli expression host, such as SHuffle® T7 Express.
- Plate the transformed cells on LB agar plates containing ampicillin (100 μg/mL).
- Incubate the plates overnight at 37°C.

Recombinant PgAFP Expression

- Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of Luria-Bertani (LB) broth containing 100 μg/mL ampicillin. Incubate overnight at 37°C with shaking at 200 rpm.
- Main Culture: The next day, inoculate 1 L of Terrific Broth (TB) containing 100 μg/mL ampicillin with the overnight starter culture.



- Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
- Induction: Cool the culture to 20°C and induce protein expression by adding isopropyl β-D-1thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]
- Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.[2]
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

Cell Lysis:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged PgAFP with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect the elution fractions and analyze them by SDS-PAGE.

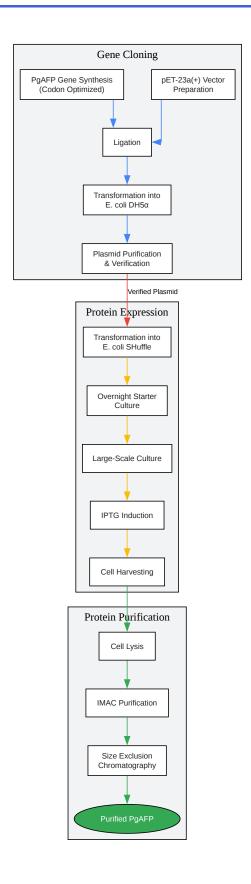
Size Exclusion Chromatography (SEC):



- Pool the fractions containing PgAFP from the IMAC step.
- Concentrate the pooled fractions and buffer exchange into a suitable buffer for SEC (e.g., PBS, pH 7.4).
- Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex
 75) to separate PgAFP from any remaining contaminants and aggregates.
- Collect the fractions corresponding to the monomeric **PgAFP** peak.
- Analyze the purified protein by SDS-PAGE for purity and confirm its identity by Western blot or mass spectrometry.

Visualizations





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Caption: Workflow for recombinant **PgAFP** expression and purification in E. coli.





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Caption: T7 promoter-based inducible expression system in E. coli.

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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant PgAFP Expression in E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576970#protocol-for-recombinant-pgafp-expression-in-e-coli]

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